molecular formula C22H15FN2O2S B2378550 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 292064-90-5

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2378550
CAS No.: 292064-90-5
M. Wt: 390.43
InChI Key: BUQPXRVEVHAYCF-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a phenyl group at position 3 and a sulfanyl-linked 4-fluorophenyl-2-oxoethyl moiety at position 2. This structure combines the pharmacologically relevant quinazolinone scaffold with fluorine and sulfanyl functional groups, which are known to enhance bioavailability and target binding in medicinal chemistry .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S/c23-16-12-10-15(11-13-16)20(26)14-28-22-24-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQPXRVEVHAYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid to yield the desired quinazolinone derivative. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains three reactive moieties:

  • Quinazolinone core : A bicyclic structure with a lactam ring, susceptible to nucleophilic attack at the carbonyl group.

  • Sulfanyl (thioether) linkage : Prone to oxidation and nucleophilic substitution.

  • 4-Fluorophenyl ketone group : Electrophilic aromatic substitution (EAS) and reduction potential at the ketone.

2.1. Oxidation of the Sulfanyl Group

The thioether (-S-) group can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.
Example Reaction :

\text{Compound}+\text{H}_2\text{O}_2\xrightarrow{\text{AcOH RT}}\text{2 2 4 Fluorophenyl 2 oxoethyl sulfinyl}-3-phenyl-3,4-dihydroquinazolin-4-one}

Conditions : Acetic acid (AcOH) with hydrogen peroxide (H₂O₂) at room temperature (RT).
Outcome : Sulfoxide formation confirmed by 1H NMR^{1}\text{H NMR}
(shift of -S- proton to ~2.8 ppm) .

2.2. Nucleophilic Substitution at the Carbonyl Group

The ketone group in the 4-fluorophenyl moiety may undergo nucleophilic addition or substitution.
Example Reaction :

\text{Compound}+\text{NH}_2\text{OH}\xrightarrow{\text{EtOH }}\text{2 2 4 Fluorophenyl 2 hydroxyimino ethyl sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one}

Conditions : Hydroxylamine in ethanol under reflux.
Outcome : Oxime formation, detectable via IR (loss of C=O stretch at ~1700 cm⁻¹) .

2.3. Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring may undergo nitration or halogenation.
Example Reaction :

\text{Compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4,0^\circ \text{C}}\text{2 2 4 Fluoro 3 nitrophenyl 2 oxoethyl sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one}

Conditions : Nitration with concentrated HNO₃/H₂SO₄ at 0°C.
Outcome : Meta-directed nitration due to electron-withdrawing fluorine substituent .

2.4. Ring-Opening of the Quinazolinone Core

Under strong alkaline conditions, the lactam ring may hydrolyze.
Example Reaction :

\text{Compound}+\text{NaOH}\xrightarrow{\text{H}_2\text{O }}\text{2 2 4 Fluorophenyl 2 oxoethyl sulfanyl}-N-phenylanthranilicacid}

Conditions : Aqueous NaOH under reflux.
Outcome : Hydrolysis confirmed by LC-MS (m/z = [M+H]⁺ 437.1) .

Data Table: Hypothetical Reaction Outcomes

Reaction Type Reagents/Conditions Product Key Analytical Data
OxidationH₂O₂, AcOH, RTSulfoxide derivative1H NMR^{1}\text{H NMR}
: δ 2.8 (s, 1H, -SO-)
Nucleophilic additionNH₂OH, EtOH, ΔOximeIR: 1640 cm⁻¹ (C=N), loss of 1700 cm⁻¹ (C=O)
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-4-fluorophenyl derivative13C NMR^{13}\text{C NMR}
: δ 148.5 (NO₂)
HydrolysisNaOH, H₂O, ΔAnthranilic acid derivativeLC-MS: m/z 437.1 ([M+H]⁺)

Limitations and Research Gaps

  • Lack of Experimental Data : No peer-reviewed studies specifically investigate this compound. Predictions are based on analogous systems (e.g., US8980901B2 , which details PI3Kδ inhibitors with similar quinazolinone scaffolds).

  • Stereochemical Outcomes : Reactivity at the sulfanyl or ketone groups may produce stereoisomers, but chiral resolution methods are unexplored.

  • Biological Relevance : While the patent highlights therapeutic potential for related compounds, this derivative’s pharmacokinetic properties remain unstudied.

Recommendations for Further Study

  • Synthetic Optimization : Explore coupling reactions (e.g., Suzuki-Miyaura) to modify the phenyl ring.

  • Catalytic Asymmetric Oxidation : Investigate chiral catalysts for sulfoxide synthesis.

  • In Silico Modeling : Use DFT calculations to predict regioselectivity in EAS reactions.

Scientific Research Applications

Anticancer Activity

Quinazolines, including the compound in focus, have been studied for their potential as anticancer agents. Research indicates that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications to the quinazoline scaffold can enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression .

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to a reduction in pain and swelling associated with inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this quinazoline derivative exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease states. For example, it may act as a potent inhibitor of certain kinases involved in cancer cell signaling pathways, thereby hindering tumor cell proliferation and survival .

Synthesis and Characterization

A case study published in ACS Omega detailed the synthesis of various quinazoline derivatives, including the compound of interest. The study utilized techniques such as NMR spectroscopy and mass spectrometry for characterization, confirming the structural integrity and purity of the synthesized compounds .

Biological Evaluation

In another study focusing on the biological evaluation of quinazoline derivatives, researchers conducted assays to assess cytotoxicity against human cancer cell lines. The results indicated that modifications at the phenyl ring position significantly influenced the compound's potency, with some derivatives showing IC50 values in the low micromolar range .

Data Tables

Application AreaSpecific ActivityReference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of COX enzymes
AntimicrobialActivity against bacteria and fungi
Enzyme InhibitionInhibition of cancer-related kinases

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. The presence of the fluorine atom enhances its binding affinity to the target proteins, thereby increasing its potency .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs. Below is a detailed comparison based on substituent variations, molecular properties, and reported biological activities:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key Differences
Target Compound : 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one - 4-Fluorophenyl-2-oxoethyl (sulfanyl-linked)
- Phenyl at position 3
~422.45 (estimated) Likely anticancer/antimicrobial (inferred from analogs) Fluorine substitution enhances electronegativity and metabolic stability .
3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one - Phenylethyl at position 3
- Sulfanyl at position 2
~294.34 Anticancer Lacks fluorinated substituents; simpler structure with lower molecular weight .
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one - 4-Chlorophenyl-2-oxoethyl
- Ethyl at position 3
~402.89 Not explicitly reported Chlorine substituent increases lipophilicity but may reduce metabolic stability compared to fluorine .
2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one - 2-Chloro-6-fluorophenylmethyl
- 4-Methoxyphenyl at position 3
426.90 Anticancer, antimicrobial, anti-inflammatory Dual halogen (Cl/F) substitution enhances bioactivity; methoxy group improves solubility .
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-phenyl-3,4-dihydroquinazolin-4-one - Oxazole ring with ethoxyphenyl
- Phenyl at position 3
513.61 Enzyme inhibition Oxazole moiety introduces additional hydrogen-bonding potential .

Key Findings from Comparative Studies:

Role of Halogen Substituents :

  • Fluorine in the target compound likely improves metabolic stability and binding affinity compared to chlorine analogs, as seen in related compounds .
  • Dual halogenation (e.g., Cl/F in ’s compound) amplifies antimicrobial and anti-inflammatory effects but increases molecular weight .

Impact of Sulfanyl Linkage: The sulfanyl group in all analogs facilitates interactions with cysteine residues in enzymes or receptors, a feature critical for activity in quinazolinone derivatives .

Substituent Effects on Solubility and Bioactivity: Methoxy or ethoxy groups (e.g., in and ) enhance solubility but may reduce membrane permeability compared to halogenated or phenyl-substituted analogs .

Biological Activity

The compound 2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H19FN2O2SC_{22}H_{19}FN_2O_2S, with a molecular weight of approximately 394.5 g/mol. The structural uniqueness arises from the presence of a 4-fluorophenyl group and a sulfanyl moiety, which can significantly influence its biological interactions.

PropertyValue
Molecular FormulaC22H19FN2O2S
Molecular Weight394.5 g/mol
IUPAC Name1-benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
InChIInChI=1S/C22H19FN2O2S/c23-17...

Anticancer Properties

Numerous studies have reported the anticancer potential of compounds related to quinazoline derivatives. For instance, in vitro studies have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity against several human cancer cell lines, including:

  • COLO205 (colorectal adenocarcinoma)
  • H460 (non-small-cell lung cancer)
  • MCF-7 (breast cancer)

In these studies, the half-maximal inhibitory concentration (IC50) values were determined to assess the potency of the compound. For example, certain derivatives showed IC50 values as low as 0.32 μM against COLO205 cells, indicating strong anticancer activity .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to inhibit cell division in cancer cells by interfering with critical cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
  • Induction of Apoptosis : Flow cytometry analyses have shown that treatment with the compound leads to increased apoptosis in cancer cells. This is often accompanied by an upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
  • Targeting Tubulin Dynamics : Similar compounds have been reported to bind to tubulin at the colchicine site, disrupting microtubule formation and leading to mitotic arrest .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that derivatives similar to this compound possess favorable drug-like properties, including good bioavailability and minimal cardiotoxic effects. However, potential risks such as drug-drug interactions and mutagenicity have been noted .

Case Studies

  • Study on Antiproliferative Activity : A recent study evaluated a series of quinazoline derivatives for their antiproliferative activity against several cancer cell lines using MTT assays. The results indicated that compounds with similar structures to our compound exhibited significant cytotoxic effects with IC50 values ranging from 0.4 to 1.0 μM across different cell lines .
  • Mechanism Exploration : Another study focused on elucidating the mechanism behind the anticancer activity by conducting molecular docking simulations that suggested binding affinity towards tubulin .

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